molecular formula C5H10N2O2 B140025 (3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one CAS No. 132619-43-3

(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

Cat. No.: B140025
CAS No.: 132619-43-3
M. Wt: 130.15 g/mol
InChI Key: SKYSFPFYQBZGDC-QWWZWVQMSA-N
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Description

L-687414 is a compound known for its role as a partial agonist at the glycine modulatory site on the N-methyl-D-aspartate (NMDA) receptor complex. This compound has been extensively studied for its anticonvulsant and behavioral effects, particularly in the context of neurological disorders .

Chemical Reactions Analysis

Types of Reactions: L-687414 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups present in L-687414.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

L-687414 has several scientific research applications, including:

Mechanism of Action

L-687414 exerts its effects by acting as a partial agonist at the glycine modulatory site on the NMDA receptor complex. This interaction modulates the receptor’s activity, influencing synaptic transmission and neuronal excitability. The compound’s effects are mediated through its binding to the glycine site, which modulates the receptor’s response to glutamate, the primary excitatory neurotransmitter in the brain .

Comparison with Similar Compounds

    R(+)-HA-966: Another partial agonist at the glycine modulatory site with similar but less potent effects compared to L-687414.

    Kynurenic Acid Analogues: Compounds that also target the glycine site but with different pharmacological profiles.

Uniqueness: L-687414 is unique due to its higher affinity for the glycine site and its ability to act as a partial agonist, providing a balance between efficacy and safety. This makes it a valuable tool for studying the NMDA receptor and exploring therapeutic applications .

Properties

IUPAC Name

(3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-3-2-7(9)5(8)4(3)6/h3-4,9H,2,6H2,1H3/t3-,4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKYSFPFYQBZGDC-QWWZWVQMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C(=O)C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C(=O)[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00437953
Record name (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130931-65-6
Record name (3R,4R)-3-amino-1-hydroxy-4-methylpyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00437953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Reactant of Route 2
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Reactant of Route 3
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Reactant of Route 4
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Reactant of Route 5
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one
Reactant of Route 6
(3R,4R)-3-Amino-1-hydroxy-4-methylpyrrolidin-2-one

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